Mast Cell Degranulating Peptide HR-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

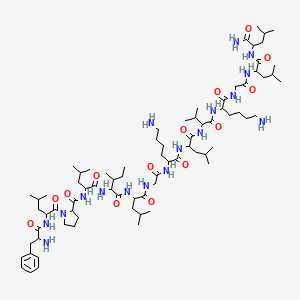

C77H135N17O14 |

|---|---|

Molekulargewicht |

1523.0 g/mol |

IUPAC-Name |

N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104) |

InChI-Schlüssel |

XLTWUWYATXRNPA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from the Oriental Hornet

For Immediate Release

A comprehensive technical overview of the discovery, origin, and biological activity of the Mast Cell Degranulating Peptide HR-2, a potent inflammatory mediator isolated from the venom of the Oriental Hornet (Vespa orientalis). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, toxicology, and pharmacology.

Executive Summary

This compound (HR-2) is a 14-amino acid linear peptide identified as a key component of the venom of the giant hornet, Vespa orientalis.[1] First isolated and characterized in 1988, HR-2 is a potent initiator of histamine release from mast cells, playing a significant role in the inflammatory and allergenic responses to hornet envenomation.[2] This guide provides a detailed account of the discovery, biochemical properties, and the putative mechanism of action of HR-2, offering valuable insights for the scientific community. While specific quantitative data for HR-2's activity remains limited in publicly accessible literature, this guide compiles the available information and draws parallels from functionally similar venom peptides to provide a comprehensive understanding.

Discovery and Origin

The seminal work on HR-2 was conducted by Tuĭchibaev and colleagues, who isolated and characterized low molecular weight peptides from the venom of the Oriental Hornet, Vespa orientalis.[2] Their research, published in 1988, identified three linear peptides, designated HR-1, HR-2, and HR-3, all of which demonstrated the ability to degranulate mast cells.[2]

Isolation from Vespa orientalis Venom

The isolation of HR-2 was achieved through a multi-step process involving the collection of venom from Vespa orientalis followed by sophisticated separation techniques.

Experimental Protocol: Venom Peptide Isolation (General Methodology)

A generalized protocol for the isolation of peptides from wasp venom, based on common venomology practices and the methods described by Tuĭchibaev et al. (1988), is as follows:

-

Venom Collection: Venom is typically extracted from hornets via electrical stimulation or by dissecting the venom sacs. The collected venom is then lyophilized to preserve its biological activity.

-

Crude Venom Preparation: The lyophilized venom is reconstituted in a suitable buffer, such as an aqueous solution of trifluoroacetic acid (TFA), which aids in peptide solubility and is compatible with chromatography.

-

Size-Exclusion Chromatography (Optional Initial Step): The crude venom solution may be first subjected to size-exclusion chromatography to separate the low molecular weight peptides from larger proteins and enzymes.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then subjected to RP-HPLC. This technique separates molecules based on their hydrophobicity. A C18 column is commonly used, and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution of TFA.

-

Fraction Collection and Analysis: Fractions are collected as they elute from the column. The absorbance of the eluate is monitored at specific wavelengths (e.g., 214 nm and 280 nm) to detect the presence of peptides. Each fraction containing a purified peptide is then collected for further analysis.

Structural Characterization

The primary structure of HR-2 was determined using automated Edman degradation.[2] This classical method for peptide sequencing involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.

Experimental Protocol: Edman Degradation for Peptide Sequencing

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the N-terminal amino group of the peptide.

-

Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid.

-

Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation. This process is repeated until the entire amino acid sequence is determined.

Physicochemical and Biological Properties

HR-2 is a linear peptide composed of 14 amino acids. Its sequence and other key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [1] |

| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [1] |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [1] |

| Molecular Weight | 1523.03 Da | [1] |

| Origin | Vespa orientalis (Oriental Hornet) venom | [1][2] |

| Primary Biological Activity | Mast cell degranulation and histamine release | [1][2] |

Quantitative Data on Biological Activity

| Peptide | Concentration/Value | Effect | Cell Type | Reference |

| HR-1 | 2-20 µg/mL | Selective histamine release | Rat mast cells | [2] |

| Unidentified V. orientalis peptide | IC₅₀ = 126 µmol/L | Mast cell degranulation | Not specified | [3] |

Mechanism of Action: A Putative Signaling Pathway

The precise signaling pathway activated by HR-2 in mast cells has not been explicitly elucidated. However, based on the well-documented mechanisms of other cationic and amphipathic mast cell degranulating peptides, such as mastoparan from wasp venom and substance P, a probable mechanism can be proposed. These peptides often act as ligands for the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[4][5][6]

Activation of MRGPRX2 is thought to initiate a downstream signaling cascade involving G proteins, leading to an increase in intracellular calcium and ultimately, the degranulation of the mast cell and the release of histamine and other inflammatory mediators.

Figure 1: A putative signaling pathway for HR-2-induced mast cell degranulation.

Diagram Caption: Proposed mechanism of HR-2 action via the MRGPRX2 receptor.

Experimental Workflow: From Discovery to Characterization

The logical flow of the discovery and initial characterization of HR-2 can be visualized as a series of interconnected experimental stages.

Figure 2: Experimental workflow for the discovery of HR-2.

Diagram Caption: A flowchart illustrating the key stages in the isolation and characterization of HR-2.

Conclusion and Future Directions

This compound from the venom of the Oriental Hornet is a potent bioactive peptide with significant implications for understanding inflammatory and allergic responses. While its initial discovery and characterization laid the groundwork, further research is warranted to fully elucidate its biological role and potential as a pharmacological tool or therapeutic target. Specifically, future studies should focus on:

-

Quantitative Potency: Determining the precise EC₅₀ of HR-2 for mast cell degranulation to accurately assess its potency.

-

Receptor Specificity: Confirming the interaction of HR-2 with the MRGPRX2 receptor and investigating potential interactions with other cellular targets.

-

In Vivo Effects: Characterizing the in vivo effects of purified HR-2 on inflammation, pain, and other physiological responses.

-

Structure-Activity Relationship: Synthesizing HR-2 analogs to identify the key amino acid residues responsible for its biological activity.

A deeper understanding of HR-2 will not only contribute to the field of toxinology but also open new avenues for the development of novel therapeutics for inflammatory and allergic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mast Cell Degranulating Peptide HR-2: Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent effector of the innate immune system, HR-2 triggers the degranulation of mast cells, leading to the release of histamine and other pro-inflammatory mediators.[1][2][3] This technical guide provides a comprehensive overview of the structure, sequence, and known functional characteristics of HR-2, along with detailed experimental protocols relevant to its study. This information is intended to support further research into its mechanism of action and potential applications in immunology and drug development.

Structure and Sequence

The primary structure of HR-2 has been determined by amino acid sequencing.[2] It is a relatively small, cationic peptide with a molecular weight of approximately 1523.03 Da.[3]

Amino Acid Sequence

The sequence of HR-2 is as follows:

-

Three-Letter Code: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]

-

One-Letter Code: FLPLILGKLVKGLL-NH2[3]

The C-terminus of the peptide is amidated.

Physicochemical Properties

A summary of the key physicochemical properties of HR-2 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C77H135N17O14 | [3] |

| Molecular Weight | 1523.03 Da | [3] |

| Amino Acid Count | 14 | [1][2] |

| Source | Vespa orientalis (Giant Hornet) Venom | [1][2] |

Biological Activity and Potency

HR-2 is characterized by its ability to induce the degranulation of mast cells, resulting in the release of histamine.[1][2] This activity is a key component of the inflammatory response to hornet venom. While specific quantitative data for HR-2's potency is limited in readily available literature, a study on a peptide isolated from Vespa orientalis venom reported a half-maximal inhibitory concentration (IC50) for mast cell degranulation. It is important to note that this peptide was not definitively identified as HR-2.

| Parameter | Value | Notes |

| IC50 (Mast Cell Degranulation) | 126 µmol/L | The peptide was isolated from Vespa orientalis venom, but not explicitly identified as HR-2. |

Putative Signaling Pathway

While the specific signaling pathway activated by HR-2 in mast cells has not been definitively elucidated, a strong body of evidence suggests a likely mechanism involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Many cationic peptides, including those from venom, are known to activate mast cells through this receptor, triggering a G protein-mediated signaling cascade.

Below is a diagram illustrating the putative signaling pathway of HR-2 in mast cells.

Caption: Putative signaling pathway of HR-2 in mast cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of HR-2. These are generalized protocols that can be adapted for specific experimental needs.

Solid-Phase Peptide Synthesis (SPPS) of HR-2

This protocol outlines the manual synthesis of HR-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Workflow for solid-phase peptide synthesis of HR-2.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Phe, Leu, Pro, Ile, Gly, Lys(Boc), Val)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the HR-2 sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/ACN gradient containing 0.1% TFA.

-

Lyophilization: Freeze-dry the purified fractions to obtain the final HR-2 peptide as a white powder.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell supernatant upon stimulation with HR-2.

Caption: Workflow for mast cell degranulation assay.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

Cell culture medium (e.g., MEM) with supplements

-

96-well cell culture plates

-

Tyrode's buffer

-

HR-2 peptide stock solution

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (for total release control)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.

-

Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

-

Stimulation: Add various concentrations of HR-2 peptide (diluted in Tyrode's buffer) to the wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100 for cell lysis).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Enzyme Assay: Add the p-NAG substrate solution to each well containing the supernatant.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the enzymatic reaction by adding the stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each HR-2 concentration relative to the total release control.

Conclusion

This compound represents a significant component of hornet venom with potent effects on the mammalian immune system. Its well-defined structure and sequence provide a solid foundation for further investigation into its mechanism of action. The putative involvement of the MRGPRX2 receptor opens up avenues for exploring its role in pseudo-allergic reactions and innate immunity. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and functionally characterize HR-2 and similar peptides, ultimately contributing to a deeper understanding of mast cell biology and the development of novel immunomodulatory therapeutics.

References

The Core Mechanism of Mast Cell Degranulating Peptide HR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[1] It is a potent initiator of mast cell degranulation, leading to the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the core mechanism of action of HR-2, detailing its interaction with target cells, the subsequent signaling cascades, and the experimental protocols used to elucidate these pathways. While direct research on HR-2 is limited, its mechanism is understood to be primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a pathway common to many cationic and amphipathic peptides, including the closely related mastoparan peptides also found in hornet venom.

Core Mechanism of Action: Engagement of MRGPRX2

The primary mechanism of action for this compound is the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells. This receptor is a key player in IgE-independent mast cell activation and is known to be promiscuous, binding to a variety of cationic peptides. The interaction between HR-2 and MRGPRX2 is thought to be driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged residues within the receptor's binding pocket.

Signaling Pathway

Upon binding of HR-2 to MRGPRX2, a conformational change in the receptor induces the activation of heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes. The activation of these G proteins initiates a downstream signaling cascade:

-

Gαq Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the increased intracellular Ca2+ levels, activates Protein Kinase C (PKC).

-

Degranulation: The rise in intracellular calcium and the activation of PKC are critical events that lead to the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents (degranulation).

The involvement of Gαi can modulate the activity of adenylyl cyclase, though the Gαq pathway is considered the primary driver of degranulation in this context.

Quantitative Data

Quantitative data for the specific activity of HR-2 is not extensively available in the literature. However, data from closely related peptides from Vespa orientalis provide an indication of its potency.

| Parameter | Value | Peptide | Source Organism | Notes |

| Histamine Release | 2-20 µg/mL | HR-1 | Vespa orientalis | Concentration for selective histamine liberation from rat mast cells. |

| IC50 for Degranulation | 126 µmol/L | Unspecified Peptide | Vespa orientalis | Represents the concentration for 50% inhibition of degranulation, though the context of "inhibition" in the source is ambiguous and may refer to a cytotoxic effect at higher concentrations. |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of peptides like HR-2.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

-

This compound

-

Tyrode’s buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

0.1 M citrate buffer, pH 4.5

-

Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10)

-

Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Cell Washing: Gently wash the cells twice with Tyrode’s buffer.

-

Stimulation: Add 50 µL of Tyrode’s buffer containing various concentrations of HR-2 peptide to the cells. For a negative control, add buffer alone. For a positive control for total enzyme release, add 50 µL of 0.5% Triton X-100.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Enzyme Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stop Reaction: Add 200 µL of stop buffer to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control) * 100.

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular calcium concentration upon stimulation with HR-2.

Materials:

-

RBL-2H3 cells or primary mast cells

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for a few seconds.

-

Stimulation: Add a solution of HR-2 at the desired concentration and continue to record the fluorescence intensity over time (typically for 5-10 minutes).

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0).

Visualizations

Signaling Pathway of HR-2-Induced Mast Cell Degranulation```dot

Caption: Workflow for β-Hexosaminidase Release Assay.

References

An In-depth Technical Guide to the HR-2 Peptide and the Mast Cell Degranulation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent.[1][2] Like other cationic secretagogues, it triggers the release of inflammatory mediators, such as histamine, from mast cells, playing a significant role in the physiological response to envenomation.[1][2][3][4] This technical guide provides a comprehensive overview of the HR-2 peptide, its proposed mechanism of action within the mast cell degranulation pathway, and detailed experimental protocols for its study.

The primary mechanism for many cationic peptides inducing mast cell degranulation is through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7] This receptor provides an IgE-independent pathway for mast cell activation. While direct binding studies for HR-2 on MRGPRX2 are not widely published, its characteristics as a cationic peptide from venom strongly suggest its action through this pathway. Activation of MRGPRX2 is known to initiate a signaling cascade involving G proteins and a subsequent increase in intracellular calcium, leading to the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators.

Physicochemical Properties of HR-2 Peptide

The HR-2 peptide is a linear polypeptide with specific physicochemical characteristics that contribute to its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [8] |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [8] |

| Molecular Weight | 1523.03 Da | [8] |

| Source | Vespa orientalis (Giant Hornet) Venom | [1][2] |

| CAS Number | 80388-04-1 | [4][8] |

Quantitative Data on Mast Cell Degranulation

A critical aspect of characterizing the activity of a secretagogue like the HR-2 peptide is to quantify its effect on mast cell degranulation. This is typically achieved by measuring the release of granular contents such as histamine and β-hexosaminidase in a dose-dependent manner.

Note: Specific quantitative data for the HR-2 peptide is not available in the reviewed literature. The following tables are presented as templates for expected data presentation. To provide a practical example, representative data for the known MRGPRX2 agonist, Substance P, is included with clear notation.

Histamine Release

Histamine is a primary mediator released from mast cell granules and its quantification is a direct measure of degranulation.

Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Mast Cells (Template)

| HR-2 Concentration (µM) | % Histamine Release (Mean ± SD) |

| 0 (Control) | Data not available |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

| EC50 | Data not available |

Table 2: Representative Data for Substance P-Induced Histamine Release from Rat Peritoneal Mast Cells

| Substance P Concentration (µM) | % Histamine Release (Mean ± SD) |

| 0 (Control) | 2.5 ± 0.8 |

| 1 | 15.2 ± 2.1 |

| 5 | 45.8 ± 4.5 |

| 10 | 68.3 ± 5.2 |

| 25 | 85.1 ± 6.3 |

| 50 | 88.9 ± 5.9 |

| EC50 | ~5 µM |

This data is illustrative and based on typical responses to Substance P; actual results may vary.

β-Hexosaminidase Release

β-Hexosaminidase is an enzyme co-localized with histamine in mast cell granules, and its release is a reliable and easily measurable marker of degranulation.

Table 3: Dose-Response of HR-2 Peptide on β-Hexosaminidase Release from Mast Cells (Template)

| HR-2 Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |

| 0 (Control) | Data not available |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

| EC50 | Data not available |

Table 4: Representative Data for Substance P-Induced β-Hexosaminidase Release from LAD2 Cells

| Substance P Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |

| 0 (Control) | 3.1 ± 1.0 |

| 0.1 | 8.5 ± 1.5 |

| 1 | 25.4 ± 3.2 |

| 10 | 55.9 ± 4.8 |

| 30 | 72.1 ± 5.5 |

| EC50 | ~3 µM |

This data is illustrative and based on typical responses to Substance P in the LAD2 human mast cell line; actual results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the mast cell degranulation activity of the HR-2 peptide.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for a 96-well plate format using the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell studies.

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HR-2 Peptide (lyophilized)

-

Tyrode's Buffer (or HEPES buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop Buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's Buffer)

-

96-well cell culture plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of HR-2 peptide in a suitable solvent (e.g., sterile water or Tyrode's buffer). Perform serial dilutions to obtain the desired concentrations.

-

Cell Washing: Gently wash the adherent cells twice with 200 µL of Tyrode's buffer.

-

Compound Treatment: Add 100 µL of the different concentrations of HR-2 peptide to the respective wells. Include a vehicle control (Tyrode's buffer with solvent if applicable).

-

Controls:

-

Negative Control (Spontaneous Release): Add 100 µL of Tyrode's buffer only.

-

Positive Control (Total Release): Add 100 µL of 0.1% Triton X-100 to lyse the cells.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

β-Hexosaminidase Assay:

-

Add 50 µL of pNAG substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 150 µL of stop buffer.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100

Protocol 2: Histamine Release Assay

This protocol describes the measurement of histamine release from isolated primary mast cells (e.g., rat peritoneal mast cells).

Materials:

-

Isolated rat peritoneal mast cells

-

HEPES buffer

-

HR-2 Peptide

-

Histamine ELISA kit

-

Microcentrifuge tubes

Procedure:

-

Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures.

-

Cell Preparation: Resuspend the isolated mast cells in HEPES buffer at a concentration of 1 x 10⁶ cells/mL.

-

Reaction Setup: In microcentrifuge tubes, add 100 µL of the mast cell suspension.

-

Compound Addition: Add 10 µL of the desired concentrations of HR-2 peptide to the tubes. Include a vehicle control.

-

Controls:

-

Spontaneous Release: Add 10 µL of HEPES buffer.

-

Total Histamine: Lyse the cells by boiling for 5 minutes or by adding a lysis reagent as per the ELISA kit instructions.

-

-

Incubation: Incubate the tubes at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reaction by placing the tubes on ice and adding 900 µL of ice-cold HEPES buffer.

-

Centrifugation: Centrifuge the tubes at 400 x g for 5 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for histamine quantification.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.

-

Calculation: The percentage of histamine release is calculated as: % Release = [(Sample Histamine - Spontaneous Release Histamine) / (Total Histamine - Spontaneous Release Histamine)] * 100

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway for HR-2-induced mast cell degranulation and a general experimental workflow.

Proposed Signaling Pathway for HR-2 Peptide in Mast Cells

This pathway is based on the known mechanism of action for other cationic peptides that activate mast cells via the MRGPRX2 receptor.

References

- 1. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mast Cell Degranulating (MCD) Peptide HR-2 - Ruixibiotech [ruixibiotech.com]

- 4. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Interaction of Mast Cell Degranulating Peptide HR-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release.[1][2] This technical guide provides a comprehensive overview of the current understanding of the receptor interaction and signaling mechanisms of HR-2. While direct quantitative binding data for HR-2 is limited in publicly available literature, this document synthesizes information from closely related venom peptides and the established pathways for such molecules. The primary receptor implicated in the action of cationic peptides like HR-2 is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4] Activation of MRGPRX2 initiates a signaling cascade involving G proteins, leading to intracellular calcium mobilization and degranulation.[5] This guide details the experimental protocols for key assays used to study these interactions and presents available quantitative data for analogous compounds to provide a framework for future research on HR-2.

Introduction to this compound

This compound is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[6] Its primary biological function is the potent stimulation of mast cells, leading to the release of histamine and other inflammatory mediators.[6] The amino acid sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[7] Due to its ability to activate mast cells independently of the IgE/FcεRI receptor complex, HR-2 is classified as a basic secretagogue and is a subject of interest for research into pseudo-allergic reactions and novel therapeutic agents.[8]

Putative Receptor: Mas-related G protein-coupled receptor X2 (MRGPRX2)

While a specific receptor for HR-2 has not been definitively identified in dedicated studies, a substantial body of evidence points towards the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary target for a wide range of cationic peptides, including those found in venom.[3][4] MRGPRX2 is predominantly expressed on mast cells and sensory neurons and is recognized for its role in mediating IgE-independent mast cell activation.[9][10] Given the structural and functional similarities of HR-2 to other MRGPRX2 agonists, it is highly probable that HR-2 exerts its effects through this receptor.

Signaling Pathway

The activation of MRGPRX2 by cationic peptides initiates a well-characterized signal transduction cascade. This pathway is crucial for the subsequent degranulation of mast cells.

References

- 1. abmgood.com [abmgood.com]

- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPRX2 sensing of cationic compounds-A bridge between nociception and skin diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A single amino acid in MRGPRX2 necessary for binding and activation by pruritogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. kactusbio.com [kactusbio.com]

An In-Depth Technical Guide to Mast Cell Degranulating Peptide HR-2 and Histamine Release Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the biochemical properties of HR-2, its mechanism of action, and the kinetics of the histamine release it induces. This document synthesizes available data on its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2), the subsequent signaling cascade involving G proteins and phospholipase C, and the critical role of intracellular calcium mobilization. Detailed experimental protocols for studying mast cell degranulation are provided, alongside a discussion of the peptide's implications for research and drug development.

Introduction

Mast cells are critical components of the innate and adaptive immune systems, playing a central role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process that releases a plethora of inflammatory mediators, with histamine being one of the most prominent. This compound is a 14-membered linear peptide that has been identified as a potent, non-IgE-mediated trigger of this process.[1][2][3] Understanding the precise mechanisms and kinetics of HR-2-induced histamine release is crucial for elucidating the broader pathways of mast cell activation and for the development of novel therapeutics targeting allergic and inflammatory diseases.

Physicochemical Properties of HR-2

HR-2 is a cationic and amphipathic peptide with a defined primary structure and molecular weight. These characteristics are crucial for its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [2] |

| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [2] |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [2] |

| Molecular Weight | 1523.03 Da | [2] |

| Source | Venom of Vespa orientalis (Giant Hornet) | [1][3] |

Mechanism of Action: The MRGPRX2 Signaling Pathway

Current evidence strongly suggests that HR-2, like many other basic secretagogues, activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This activation is independent of the classical IgE-FcεRI pathway. The binding of HR-2 to MRGPRX2 initiates a cascade of intracellular events culminating in degranulation.

Receptor Binding and G Protein Activation

The interaction of HR-2 with MRGPRX2 leads to the activation of heterotrimeric G proteins, specifically involving the Gαi and Gαq subunits. This activation is a critical first step in the signal transduction pathway.

Downstream Signaling Cascade

Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. The elevation of intracellular calcium is a pivotal signal for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of histamine and other pre-formed mediators.

Kinetics of Histamine Release

While the precise quantitative kinetics of HR-2-induced histamine release, such as its EC50 and a detailed time-course, are not extensively documented in publicly available literature, the general characteristics can be inferred from studies of similar mast cell degranulating peptides that act via MRGPRX2.

Dose-Response Relationship

The release of histamine is expected to be dose-dependent. A summary of expected concentration-dependent effects is presented below.

| HR-2 Concentration | Expected Histamine Release |

| Low (sub-micromolar) | Minimal to no release |

| Mid (micromolar) | Significant, concentration-dependent release |

| High (supra-micromolar) | Plateauing of release (receptor saturation) |

Time-Course of Release

The degranulation process initiated by peptides acting on MRGPRX2 is typically rapid. Histamine release is expected to begin within seconds to minutes of exposure to HR-2 and reach its maximum within a short timeframe.

| Time Point | Expected Event |

| 0-30 seconds | Onset of histamine release |

| 1-5 minutes | Peak histamine release |

| 5-30 minutes | Plateau or gradual decline in release rate |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of HR-2 on mast cell degranulation and histamine release.

Mast Cell Culture and Preparation

A common model for these studies is the rat basophilic leukemia (RBL-2H3) cell line, which is a reliable surrogate for mucosal mast cells.

-

Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in 24- or 96-well plates at a density that allows for confluence at the time of the experiment.

-

Washing: Prior to the assay, gently wash the adherent cells twice with a buffered salt solution (e.g., Tyrode's buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

The release of the granular enzyme β-hexosaminidase is a common and reliable marker for mast cell degranulation and correlates well with histamine release.

-

Stimulation: Add varying concentrations of HR-2 peptide (dissolved in Tyrode's buffer) to the washed cells. Include a negative control (buffer alone) and a positive control for maximal release (e.g., 0.1% Triton X-100).

-

Incubation: Incubate the plate at 37°C for a specified time course (e.g., 30 minutes for a single time point, or multiple time points for kinetic analysis).

-

Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from adherent cells.

-

Enzyme Assay:

-

Transfer an aliquot of the supernatant to a new plate.

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

-

Quantification: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Express the percentage of β-hexosaminidase release as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration upon HR-2 stimulation.

-

Cell Preparation: Culture and wash cells as described in section 5.1.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells to remove excess dye.

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader or use a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Inject HR-2 at various concentrations.

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

-

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity over baseline to represent the relative change in intracellular calcium concentration.

Implications for Research and Drug Development

-

Tool for Basic Research: HR-2 serves as a valuable tool for studying the mechanisms of non-IgE-mediated mast cell activation and the role of MRGPRX2 in inflammatory and allergic processes.

-

Drug Discovery Target: The HR-2/MRGPRX2 pathway represents a potential target for the development of novel anti-inflammatory and anti-allergic drugs. Antagonists of MRGPRX2 could potentially block the degranulation induced by a variety of endogenous and exogenous secretagogues.

-

Safety and Toxicology: For the development of peptide-based therapeutics, understanding their potential to activate mast cells via MRGPRX2 is crucial for assessing their safety and potential for inducing pseudo-allergic reactions.

Conclusion

This compound is a potent activator of mast cells, operating through the MRGPRX2 receptor to initiate a G protein-mediated signaling cascade that results in rapid histamine release. While specific quantitative kinetic data for HR-2 remains to be fully elucidated in the literature, the established methodologies and the known mechanisms of similar peptides provide a robust framework for its study. Further research into the precise kinetics and downstream effects of HR-2 will undoubtedly contribute to a deeper understanding of mast cell biology and the development of targeted therapies for a range of inflammatory and allergic conditions.

References

Unraveling the Venom: A Technical Guide to the Structural Similarities of HR-2 and Other Venom Peptides

For Immediate Release

A deep dive into the structural architecture of the hornet venom peptide HR-2 reveals significant similarities to a class of membrane-acting peptides found across various venomous species. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of HR-2's structure, its relation to other venom peptides, the experimental methodologies used for their characterization, and the signaling pathways they modulate.

Executive Summary

Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent bioactive compound known for its ability to trigger histamine release from mast cells. Structurally, HR-2 belongs to the mastoparan family of peptides. These peptides are characterized by their short length, cationic nature, and an amphipathic α-helical conformation that they adopt in a membrane environment. This structural motif is not unique to hornet venom and is a recurring theme in the venoms of bees, wasps, and other insects, where it underpins the peptides' biological activities, including antimicrobial and cytotoxic effects. This document serves as a technical guide to the structural and functional parallels between HR-2 and other notable venom peptides.

Peptide Profiles and Structural Data

The structural foundation of HR-2 and its analogs lies in their primary amino acid sequence, which dictates their physicochemical properties and their propensity to form secondary structures. A comparison of HR-2 with other well-characterized venom peptides highlights these similarities.

| Peptide Name | Organism | Sequence | Length (aa) | Net Charge |

| HR-2 | Vespa orientalis (Hornet) | FLPLILGKLVKGLL-NH₂ | 14 | +2 |

| Mastoparan | Vespula lewisii (Wasp) | INLKALAALAKKIL-NH₂ | 14 | +4 |

| Crabrolin | Vespa crabro (Hornet) | FLPLILRKIVTAL-NH₂[1] | 13 | +2 |

| Bombolitin I | Megabombus pennsylvanicus (Bumblebee) | IKITTMLAKLGKVLAHV-NH₂[2] | 17 | +3 |

| Melittin | Apis mellifera (Honeybee) | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂[3][4] | 26 | +6 |

Table 1: Amino Acid Sequence and Physicochemical Properties of HR-2 and Structurally Related Venom Peptides.

Experimental Protocols

The determination of the structure and function of venom peptides like HR-2 relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides for experimental use are typically produced using solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis:

-

Resin Selection: A benzhydrylamine resin is commonly used to obtain a C-terminally amidated peptide[6].

-

Amino Acid Coupling: Nα-t-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are sequentially coupled to the growing peptide chain on the resin.

-

Side-Chain Protection: Reactive amino acid side chains are protected with groups like benzyl esters to prevent side reactions.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a strong acid, typically hydrogen fluoride (HF)[6].

-

Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Protocol for CD Spectroscopy:

-

Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. To mimic a membrane environment, spectra can also be recorded in the presence of TFE or SDS micelles[5].

-

Instrument Setup: A CD spectrometer is purged with nitrogen gas, and the temperature is controlled, typically at 25°C.

-

Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1-1 mm.

-

Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ].

-

Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvoluting the CD spectrum using algorithms like CONTINLL or SELCON3.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution 3D structural information of peptides in solution.

Protocol for NMR Spectroscopy:

-

Sample Preparation: A high concentration of the peptide (1-5 mM) is required, dissolved in a deuterated solvent (e.g., H₂O/D₂O 9:1 or TFE-d₂/H₂O).

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide's amino acid sequence.

-

Distance Restraint Generation: The Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectrum are used to generate distance restraints between protons that are close in space (< 5 Å).

-

Structure Calculation: The 3D structure of the peptide is calculated using software like CYANA or XPLOR-NIH, which utilizes the experimental distance restraints.

-

Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for HR-2 and other mastoparans is the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This is achieved through a receptor-independent mechanism involving direct activation of heterotrimeric G proteins.

Workflow for Mastoparan-Induced Mast Cell Degranulation:

Caption: Receptor-independent mast cell degranulation pathway activated by HR-2.

Logical Relationship of Structurally Similar Venom Peptides:

Caption: Structural and functional relationships of HR-2 and related venom peptides.

Conclusion

The this compound from hornet venom is a quintessential example of a widespread structural motif—the cationic amphipathic α-helix—found in the venoms of numerous Hymenoptera species. Its structural similarity to other mastoparans, bombolitins, and melittin underpins a shared mechanism of membrane interaction and biological activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of venom peptides and their potential as therapeutic leads. Further investigation into the precise structural dynamics and quantitative analysis of HR-2 will continue to illuminate the structure-function relationships that make these venom components such potent biomolecules.

References

- 1. Crabrolin, a natural antimicrobial peptide: structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melittin | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural and biological characterization of mastoparans in the venom of Vespa species in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide on the Function of Mast Cell Degranulating Peptide HR-2 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent activator of mast cells, key sentinels of the innate immune system. This technical guide provides a comprehensive overview of the known functions of HR-2, with a focus on its role in innate immunity. It details the peptide's structure, its primary function in inducing mast cell degranulation and histamine release, and explores its potential broader immunomodulatory and antimicrobial activities. This document synthesizes available quantitative data, outlines relevant experimental protocols, and illustrates the proposed signaling pathways, offering a valuable resource for researchers and professionals in immunology and drug development.

Introduction

Mast cells are tissue-resident immune cells that play a critical role in the initiation and regulation of innate immune responses.[1] Upon activation, they release a plethora of pre-stored and newly synthesized mediators that orchestrate the inflammatory cascade.[2] Venoms from various species have been a rich source of bioactive peptides that modulate immune cell function. Among these is the this compound, a 14-amino acid linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[3][4] This peptide is a potent trigger of mast cell degranulation, leading to the rapid release of histamine and other pro-inflammatory mediators.[3][4] Understanding the precise mechanisms of action of HR-2 can provide valuable insights into mast cell biology and the intricate workings of the innate immune system. This guide aims to consolidate the current knowledge on HR-2, presenting its biochemical properties, biological functions, and the experimental methodologies used to study it.

Peptide Characteristics

This compound is a linear peptide with the following amino acid sequence: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[4] Its molecular formula is C77H135N17O14, with a molecular weight of approximately 1523.03 Da.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [4] |

| Molecular Formula | C77H135N17O14 | [4] |

| Molecular Weight | 1523.03 Da | [4] |

| Source | Venom of Vespa orientalis | [3] |

Function in Innate Immunity

The primary and most well-documented function of HR-2 in the context of innate immunity is its ability to induce mast cell degranulation.[3] This process is a cornerstone of the initial response to certain pathogens and allergens.

Mast Cell Degranulation and Histamine Release

HR-2 potently stimulates mast cells to release the contents of their granules, a process that includes the liberation of histamine.[3] Histamine is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and the recruitment of other immune cells to the site of insult.

While specific dose-response data for HR-2 is limited in publicly available literature, a study on the related peptide HR-1 from the same venom provides valuable insight. HR-1 was found to selectively release histamine from rat mast cells at concentrations of 2-20 µg/mL.[5] It is highly probable that HR-2 exhibits a similar dose-dependent effect.

Table 2: Biological Activity of Related Peptide HR-1 from Vespa orientalis Venom

| Concentration | Effect on Rat Mast Cells | Reference |

| 2-20 µg/mL | Selective histamine release | [5] |

| 50-100 µg/mL | Non-selective cytotoxic action | [5] |

Potential for Cytokine and Chemokine Release

Beyond the immediate release of pre-stored mediators like histamine, mast cell activation can also lead to the de novo synthesis and secretion of a wide array of cytokines and chemokines.[6] These molecules play a crucial role in shaping the subsequent innate and adaptive immune responses. While direct evidence for HR-2 inducing a specific cytokine profile is scarce, other mast cell degranulating peptides, such as mastoparan (also found in hornet venom), have been shown to induce the generation of chemokines like CCL2, CCL3, and CCL4.[7] It is plausible that HR-2 similarly triggers the release of a broader range of immunomodulatory molecules. Further research is required to elucidate the specific cytokine and chemokine signature induced by HR-2 in mast cells.

Potential Antimicrobial Activity

Many venom peptides that interact with cell membranes also possess antimicrobial properties. Several studies have highlighted the antimicrobial potential of peptides from various wasp and hornet venoms.[8][9] While the direct antimicrobial activity of HR-2 has not been explicitly detailed, its amphipathic nature, a common feature of many antimicrobial peptides, suggests that it may possess such capabilities. This would represent a dual function in innate immunity: direct action against pathogens and indirect action through mast cell activation.

Mechanism of Action: Signaling Pathways

The precise signaling pathway initiated by HR-2 in mast cells is not fully elucidated. However, based on the action of other basic secretagogues and venom peptides, a G-protein coupled receptor (GPCR) mediated pathway is strongly implicated.[10]

Putative Receptor: MRGPRX2

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a promiscuous receptor expressed on mast cells that is known to be activated by a variety of cationic peptides, including mastoparan from wasp venom.[7] Given the structural and functional similarities, it is highly probable that HR-2 also signals through MRGPRX2 to induce mast cell degranulation.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New bioactive peptides from the venom gland of a social hornet Vespa velutina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Activation of G Protein-Coupled Receptors by the HR-2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating (MCD) agent.[1][2][3] This 14-amino acid linear peptide triggers the release of histamine and other inflammatory mediators from mast cells, playing a crucial role in the localized reactions to hornet stings.[1][2][3][4] The primary molecular target for HR-2 and similar basic secretagogues is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] MRGPRX2 is a key receptor in non-IgE-mediated allergic and pseudo-allergic reactions, making it a significant area of study for understanding inflammation, immune responses, and potential adverse drug reactions.[5][6][7]

This technical guide provides a comprehensive overview of the activation of G protein-coupled receptors by the HR-2 peptide, with a focus on its interaction with MRGPRX2. It includes available data on its structure and activity, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

HR-2 Peptide: Physicochemical Properties and Sequence

The HR-2 peptide is a relatively small, linear peptide with a molecular weight of 1523.03 Da.[3] Its primary structure has been determined, providing a basis for its synthesis and the study of its structure-activity relationships.[3]

Table 1: Physicochemical Properties and Sequence of HR-2 Peptide

| Property | Value | Reference |

| Source | Vespa orientalis (Giant Hornet) Venom | [1][2][3] |

| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3] |

| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [3] |

| Molecular Formula | C77H135N17O14 | [3] |

| Molecular Weight | 1523.03 Da | [3] |

| CAS Registry Number | 80388-04-1 | [3] |

G Protein-Coupled Receptor Activation by HR-2 Peptide

The HR-2 peptide exerts its biological effects primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and drug-induced hypersensitivity reactions.[8][9]

Mechanism of Action

Activation of MRGPRX2 by the HR-2 peptide initiates a downstream signaling cascade that leads to mast cell degranulation. This process is independent of the classical IgE-mediated pathway. The binding of HR-2 to MRGPRX2 is thought to be driven by electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the receptor's binding pocket.

Signaling Pathways

Upon HR-2 binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 couples to both Gαi and Gαq proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators such as histamine and β-hexosaminidase.

-

Gαi Pathway: The role of Gαi in MRGPRX2 signaling is less well-defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity or the activation of other downstream effectors.

-

Downstream Kinases: The signaling cascade also involves the activation of downstream kinases such as extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phosphoinositide 3-kinase (PI3K), which play roles in modulating the inflammatory response.

Quantitative Data on HR-2 Peptide Activity

Quantitative data on the binding affinity and functional potency of the HR-2 peptide specifically are limited in the publicly available literature. However, the activity of other well-characterized MRGPRX2-activating peptides can provide a frame of reference for the expected potency of HR-2.

Table 2: Potency of Various MRGPRX2-Activating Peptides in Functional Assays

| Peptide | Assay | Cell Type | EC50 (µM) | Reference |

| PAMP-12 | Calcium Mobilization | HEK-X2 | ~1 | [10] |

| Cortistatin-14 | β-hexosaminidase Release | LAD2 | ~0.1 | [11] |

| Substance P | β-hexosaminidase Release | LAD2 | ~5 | [11] |

| Compound 48/80 | β-hexosaminidase Release | LAD2 | ~1 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the HR-2 peptide on mast cells.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

1. Cell Preparation:

-

Culture HEK293 cells stably expressing MRGPRX2 (HEK-X2) or a mast cell line (e.g., LAD2) in appropriate growth medium.

-

Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[13]

-

Incubate overnight at 37°C in a humidified CO2 incubator.

2. Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14][15]

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.[14][15]

3. Assay Procedure:

-

Prepare serial dilutions of the HR-2 peptide in the assay buffer.

-

Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

-

Record baseline fluorescence for a short period.

-

Inject the HR-2 peptide solutions into the wells while continuously recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8).[15]

-

Record the fluorescence for a sufficient duration to capture the peak response and its subsequent decline.

4. Data Analysis:

-

The change in fluorescence intensity over time reflects the intracellular calcium flux.

-

Calculate the peak fluorescence response for each concentration of the HR-2 peptide.

-

Plot the peak response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[12][16]

1. Cell Culture and Sensitization (if applicable for comparative studies):

-

Culture a mast cell line (e.g., LAD2 or RBL-2H3) in the appropriate medium.[12][16]

-

For IgE-mediated degranulation controls, cells can be sensitized with IgE overnight.

2. Cell Stimulation:

-

Wash the cells and resuspend them in a suitable buffer (e.g., HEPES buffer).[16]

-

Aliquot the cell suspension into a 96-well plate.

-

Add serial dilutions of the HR-2 peptide to the wells. Include a positive control (e.g., a known secretagogue like compound 48/80) and a negative control (buffer alone). For total enzyme content, lyse a set of cells with a detergent like Triton X-100.[16]

-

Incubate for 30-60 minutes at 37°C.[16]

3. Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

4. Enzyme Assay:

-

Prepare a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[16][17]

-

Add the collected supernatant to a new 96-well plate containing the substrate solution.

-

Stop the reaction by adding a high pH stop solution (e.g., glycine buffer).[16][17]

5. Data Acquisition and Analysis:

-

Measure the absorbance of the product at 405 nm using a microplate reader.[17]

-

Calculate the percentage of β-hexosaminidase release for each sample relative to the total enzyme content in the lysed cells.

-

Plot the percentage of release against the HR-2 peptide concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

The HR-2 peptide from Vespa orientalis venom is a valuable tool for studying the activation of MRGPRX2 and the mechanisms of non-IgE-mediated mast cell degranulation. Its ability to potently trigger histamine release underscores the importance of this GPCR in inflammatory and pseudo-allergic responses. While specific quantitative data for HR-2 remains to be fully elucidated in the public domain, the experimental protocols and signaling pathways outlined in this guide provide a robust framework for its investigation. Further research into the precise binding interactions and the full spectrum of downstream signaling events will undoubtedly enhance our understanding of MRGPRX2-mediated pathophysiology and may inform the development of novel therapeutics for inflammatory and allergic conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. This compound Research Tool [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. researchgate.net [researchgate.net]

- 12. Accurate quantification of β-hexosaminidase released from laboratory of allergic diseases 2 cells via liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. bu.edu [bu.edu]

- 15. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]

- 16. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abmgood.com [abmgood.com]

An In-depth Technical Guide on the Early Signaling Events Induced by HR-2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a 14-amino acid linear peptide derived from the venom of the giant hornet Vespa orientalis, is a potent mast cell secretagogue.[1] Like other mastoparans and basic secretagogues, HR-2 induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2][3][4] This technical guide provides a detailed overview of the early signaling events initiated by the HR-2 peptide in mast cells, focusing on the core molecular pathways, quantitative data from related compounds, and detailed experimental protocols. While specific quantitative data for HR-2 is limited in publicly available literature, the mechanisms are understood to be highly homologous to those of other peptides that activate the Mas-related G protein-coupled receptor X2 (MRGPRX2). Therefore, data from representative peptides like Substance P are used for illustrative purposes.

Core Signaling Pathway

The primary mechanism of action for HR-2 and similar basic peptides involves the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is expressed on mast cells and its activation leads to a well-defined signaling cascade culminating in degranulation. The key steps in this pathway are:

-

Receptor Binding and G Protein Activation: HR-2 binds to MRGPRX2, inducing a conformational change that activates heterotrimeric G proteins, primarily of the Gαq and Gαi families.[7][8]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial spike in intracellular calcium is a critical early event.

-

Downstream Kinase Activation: The increase in intracellular calcium and the presence of DAG activate downstream protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK1/2.[7]

-

Degranulation: This cascade of signaling events ultimately leads to the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators like histamine and β-hexosaminidase.

An alternative, receptor-independent mechanism has been proposed for some cationic peptides, where they may translocate across the plasma membrane and directly activate G proteins intracellularly.[9][10] However, the receptor-mediated pathway via MRGPRX2 is considered the primary route for mast cell activation by these secretagogues.

Quantitative Data

While specific quantitative data for HR-2 is scarce, the following table summarizes representative data for Substance P (SP), a well-studied MRGPRX2 agonist, activating the human mast cell line LAD2. This data provides a quantitative framework for understanding the signaling events induced by HR-2.

| Parameter | Agonist | Cell Line | Value | Reference |

| Degranulation (β-hexosaminidase release) | ||||

| IC50 | Substance P | LAD2 | 0.1 µM | [11] |

| Maximum Release | Substance P | LAD2 | ~30% at 0.4 µM | [11] |

| Mediator Release | ||||